molecular formula C22H21N3O2 B368583 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-08-0

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Número de catálogo B368583
Número CAS: 919972-08-0
Peso molecular: 359.4g/mol
Clave InChI: QGOTXZTUXQLAIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction plays a critical role in regulating the activity of p53, a tumor suppressor protein that is frequently mutated in cancer. MI-773 has shown promise as a potential therapeutic agent for the treatment of various types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. In addition, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

1. Development of more efficient synthesis methods for 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide to improve yield and scalability.
2. Investigation of the efficacy of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in combination with other targeted therapies for the treatment of cancer.
3. Exploration of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of more potent and selective MDM2 inhibitors based on the structure of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.
5. Investigation of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide as a diagnostic tool for the detection of p53 mutations in cancer.

Métodos De Síntesis

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide can be synthesized using a multi-step process involving the coupling of various chemical intermediates. One common synthesis method involves the reaction of 2-furancarboxylic acid with 1-(3-methylbenzyl)-1H-benzimidazole-2-methylamine to form the intermediate 2-furyl-N-(1-(3-methylbenzyl)-1H-benzimidazol-2-yl)acetamide. This intermediate is then reacted with ethyl chloroformate to yield 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.

Aplicaciones Científicas De Investigación

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In these studies, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to inhibit the MDM2-p53 interaction, leading to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer.

Propiedades

IUPAC Name

N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-7-5-8-17(13-15)14-25-19-10-4-3-9-18(19)24-21(25)16(2)23-22(26)20-11-6-12-27-20/h3-13,16H,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOTXZTUXQLAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.